molecular formula C7H8BrNO B3000708 5-Bromo-2-cyclobutyl-1,3-oxazole CAS No. 1391737-95-3

5-Bromo-2-cyclobutyl-1,3-oxazole

Cat. No.: B3000708
CAS No.: 1391737-95-3
M. Wt: 202.051
InChI Key: CLRRULLYLPNBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclobutyl-1,3-oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Oxazole derivatives, including this compound, have shown potential in various biological applications. They exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties .

Safety and Hazards

The safety information for 5-Bromo-2-cyclobutyl-1,3-oxazole includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While the specific future directions for 5-Bromo-2-cyclobutyl-1,3-oxazole are not mentioned in the search results, oxazoles and their derivatives represent a versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . Their synthesis, properties, and reactivity are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of a cyclobutyl-substituted oxazole precursor . The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .

Mechanism of Action

Comparison with Similar Compounds

  • 2-Bromo-5-cyclobutyl-1,3-oxazole
  • 5-Bromo-2-cyclopropyl-1,3-oxazole
  • 5-Bromo-2-cyclopentyl-1,3-oxazole

Comparison: 5-Bromo-2-cyclobutyl-1,3-oxazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-bromo-2-cyclobutyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRRULLYLPNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.